

# Spectroscopic Data Guide: 1,2,3,4,5-Pentamethoxybenzene[1][2]

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## Compound of Interest

Compound Name: 1,2,3,4,5-Pentamethoxybenzene

CAS No.: 13909-75-6

Cat. No.: B083483

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## Executive Summary & Chemical Identity

**1,2,3,4,5-Pentamethoxybenzene** is a highly oxygenated aromatic ether, structurally characterized by a benzene ring fully substituted with methoxy groups at all positions except one (C6).[1][2] This unique substitution pattern imparts

symmetry to the molecule, resulting in distinct and simplified spectroscopic signatures compared to asymmetric isomers.

This compound serves as a critical intermediate in the synthesis of polymethoxylated natural products (such as flavones and alkaloids) and is studied for its electronic properties in liquid crystal design.

## Chemical Profile



## FULL PROTOCOL TRUNCATED

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## Structural Logic & Symmetry Analysis

Before interpreting the spectra, one must understand the molecular symmetry, as it dictates the number of signals observed.

- Symmetry Point Group:
- Axis of Symmetry: Passes through C3 and C6.
- Proton Environments:
  - Ar-H (Position 6): Unique.
  - OMe (Position 3): Unique (on the symmetry axis).
  - OMe (Positions 2 & 4): Equivalent (mirror images).
  - OMe (Positions 1 & 5): Equivalent (mirror images).
- Carbon Environments:
  - 4 Aromatic signals (C3, C6, C1/5, C2/4).
  - 3 Aliphatic signals (OMe-3, OMe-1/5, OMe-2/4).



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Figure 1: Symmetry analysis determining the number of expected NMR signals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents high-resolution NMR characterization in deuterated chloroform ( ).

### Proton NMR ( <sup>1</sup>H NMR)

The proton spectrum is characterized by a single aromatic resonance and three distinct methoxy singlets.[1] The high electron density of the ring shifts the aromatic proton upfield relative to benzene.

Instrument Frequency: 270–500 MHz Solvent:

(  
7.26 reference)



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Note: The specific assignment of the 3.85 and 3.83 peaks can vary slightly depending on concentration, but the 1:2:2 ratio is diagnostic.

### Carbon-13 NMR ( $^{13}\text{C}$ NMR)

The carbon spectrum confirms the presence of three distinct methoxy environments and four aromatic environments. Notably, the methoxy carbons appear in two distinct regions due to steric crowding (ortho-disubstitution).

Instrument Frequency: 67.5–125 MHz Solvent:

(

77.0 reference)



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## Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electron Ionization (EI) or Electrospray Ionization (ESI).

- Molecular Ion ( ): m/z 228
- Base Peak: Often the molecular ion ( ) or the fragment due to the stability of the polymethoxylated aromatic system.
- Fragmentation Pattern:
  - m/z 228: (Parent)
  - m/z 213: (Loss of methyl radical)
  - m/z 197: (Loss of methoxy radical)

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-quality spectra free from artifacts:

- Mass: Weigh approximately 5–10 mg of **1,2,3,4,5-pentamethoxybenzene**.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Filtration: If the solid is not fully dissolved or the solution appears cloudy, filter through a small plug of glass wool into the NMR tube to remove particulates that cause line broadening.
- Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 shims may be required due to the high number of protons in similar magnetic environments (methyl groups).

## Synthesis Workflow (Summary)

For researchers needing to synthesize this standard, the most robust route involves the methylation of 2-hydroxy-3,4,5,6-tetramethoxybenzene.



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Figure 2: Synthesis pathway for **1,2,3,4,5-pentamethoxybenzene** via O-methylation.

## References

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## Sources

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